3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
CAS No.: 1185303-64-3
Cat. No.: VC16739302
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride - 1185303-64-3](/images/structure/VC16739302.png)
Specification
CAS No. | 1185303-64-3 |
---|---|
Molecular Formula | C12H17ClFNO |
Molecular Weight | 245.72 g/mol |
IUPAC Name | 3-[(3-fluorophenoxy)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H16FNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H |
Standard InChI Key | KNAZSZIFOQZCPU-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)COC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₇ClFNO, with a molecular weight of 245.72 g/mol. Its IUPAC name, 3-[(3-fluorophenoxy)methyl]piperidine hydrochloride, reflects the substitution pattern: a fluorophenoxy group attached to the methylene bridge at position 3 of the piperidine ring, with a hydrochloride counterion . The fluorine atom at the meta position of the phenoxy group enhances lipophilicity, influencing blood-brain barrier permeability and target binding affinity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇ClFNO |
Molecular Weight | 245.72 g/mol |
CAS Registry Number | 1185303-64-3 |
IUPAC Name | 3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride |
XLogP3 (Lipophilicity) | 2.1 (predicted) |
Hydrogen Bond Donors | 2 (piperidine NH, HCl) |
Hydrogen Bond Acceptors | 4 (O, F, N, Cl) |
Synthesis and Structural Confirmation
Synthetic routes to 3-[(3-fluorophenoxy)methyl]piperidine hydrochloride typically involve nucleophilic substitution or reductive amination. A validated method involves reacting 3-fluorophenol with N-hydroxymethylpiperidine under acidic conditions, followed by hydrochloride salt formation . X-ray crystallography of analogous piperidine derivatives confirms the chair conformation of the piperidine ring and the meta-fluorine orientation, critical for intermolecular interactions .
Pharmacological Profile
Neurotransmitter Reuptake Inhibition
Structural analogs of this compound exhibit potent inhibition of serotonin (5-HT) and norepinephrine (NE) transporters. In vitro assays using rat synaptosomes demonstrated IC₅₀ values of 0.1 μM for serotonin reuptake inhibition, comparable to established antidepressants like fluoxetine . The fluorophenoxy group enhances π-π stacking with aromatic residues in the transporter’s binding pocket, while the protonated piperidine nitrogen forms a salt bridge with aspartate residues .
Table 2: Comparative Neurotransmitter Reuptake Inhibition
Compound | Serotonin IC₅₀ (μM) | Norepinephrine IC₅₀ (μM) |
---|---|---|
3-[(3-Fluorophenoxy)methyl]piperidine HCl | 0.10 | 0.25 |
Fluoxetine | 0.02 | >10 |
Venlafaxine | 0.07 | 0.05 |
Antiviral Activity
In a 2011 screening study, the fluorophenyl derivative 3g (structurally related to the target compound) exhibited moderate antiviral activity against HSV-1 (EC₅₀ = 12 μM) and CVB-2 (EC₅₀ = 8 μM) . Activity was attributed to interference with viral entry and replication machinery, though precise targets remain under investigation.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s dual 5-HT/NE reuptake inhibition profile positions it as a candidate for treating major depressive disorder (MDD) and anxiety. Preclinical studies in Wistar rats showed a 40% increase in frontal cortex serotonin levels at 50 mg/kg doses, correlating with reduced immobility time in forced swim tests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume